![molecular formula C8H14O2 B2409667 5-Oxaspiro[3.5]nonan-8-ol CAS No. 1368181-23-0](/img/structure/B2409667.png)
5-Oxaspiro[3.5]nonan-8-ol
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Overview
Description
5-Oxaspiro[3.5]nonan-8-ol is a chemical compound with the CAS Number: 1368181-23-0 . It has a molecular weight of 142.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of β-Lactones
5-Oxaspiro[3.5]nonan-8-ol is used in the synthesis of various β-lactones, which are significant in chemical synthesis and pharmaceuticals. The process involves aldolization of ketones with phenyl ester enolates, leading to products like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one (Wedler & Schick, 2003).
Synthetic Approaches to Spiroaminals
this compound is involved in the synthesis of spiroaminals, which have significant biological activities. Various strategies for their synthesis are explored due to their potential applications and novel skeletons (Sinibaldi & Canet, 2008).
Functionalized Derivatives Synthesis
The compound is utilized in the creation of functionalized derivatives like γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane, which are important in bioactive compounds (Santos et al., 2000).
Biomedical and Biological Applications
Antimicrobial Activity
Certain derivatives of this compound, such as Bipolarins A-H, exhibit antimicrobial activity. For instance, compound 5 shows significant selective activity against Enterococcus faecalis (Liu et al., 2019).
Pheromone Analogues
Oxaspiropentane derivatives, related to this compound, have been tested as pheromone analogues in the gypsy moth. These compounds interact with the pheromone response, showing potential for pest control applications (Solari et al., 2007).
Spironucleosides Synthesis
The compound has been used in the synthesis of spironucleosides, which are important in medicinal chemistry. This involves constructing spiro rings through ring-closing metathesis reactions (Maity et al., 2010).
Neuroprotective Effects
Derivatives of this compound from Illicium lanceolatum fruits demonstrated potential neuroprotective effects. Compounds from this class were effective against monosodium glutamate-induced human neuroblastoma SH-SY5Y cell damage (Liu et al., 2019).
Anticancer Agents
Heterocyclic carbohydrazides derivatives, synthesized from this compound, have shown potential as anticancer agents. These compounds were active against various leukemia cell lines (Mansour et al., 2003).
Anti-coronavirus Activity
Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to this compound, have shown efficacy against human coronavirus, highlighting the compound's relevance in antiviral drug development (Apaydın et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPBRBGFJSBHSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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